N'-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzene-1,4-diamine
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Overview
Description
N4-[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-N1,N1-dimethylbenzene-1,4-diamine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorinated phenyl group, and a dimethylbenzene diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-N1,N1-dimethylbenzene-1,4-diamine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of ethanol as a solvent . The reaction conditions are generally mild, and the process is known for its efficiency in producing thiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-N1,N1-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
N4-[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-N1,N1-dimethylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-N1,N1-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix components . This inhibition can result in the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
N4,N6-bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide: This compound shares a similar fluorinated phenyl group and exhibits comparable biological activities.
4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine:
Uniqueness
N4-[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-N1,N1-dimethylbenzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C18H18FN3S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H18FN3S/c1-12-10-13(4-9-16(12)19)17-11-23-18(21-17)20-14-5-7-15(8-6-14)22(2)3/h4-11H,1-3H3,(H,20,21) |
InChI Key |
JFOWDXGZVWZIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N(C)C)F |
Origin of Product |
United States |
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